chemical structure and physical properties of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione
chemical structure and physical properties of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione
The Chemical Structure and Physical Properties of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione: A Comprehensive Technical Guide
As drug development and advanced materials science increasingly rely on highly specific bioconjugation and polymerization techniques, understanding the precise physicochemical behavior of functionalized building blocks is paramount. This whitepaper provides an in-depth mechanistic analysis of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione (CAS: 409335-81-5)[1]. By dissecting its molecular architecture, reactivity profile, and practical applications, this guide serves as an authoritative resource for researchers engineering robust conjugation workflows or novel copolymers.
Molecular Architecture and Physicochemical Profile
The compound 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione belongs to the maleimide family, characterized by a 1H-pyrrole-2,5-dione core[1]. The reactivity and physical properties of this specific derivative are heavily dictated by its two distinct substituents:
-
N-Methyl Substitution (Position 1): The replacement of the native secondary amine proton with a methyl group fundamentally alters the molecule's hydrogen-bonding capacity. By eliminating the hydrogen bond donor, the N-methyl group increases the compound's lipophilicity and organic solubility. Furthermore, it prevents unwanted N-alkylation side reactions that can occur with unsubstituted maleimides under basic conditions.
-
3-Ethyl Substitution (Position 3): The presence of an ethyl group directly adjacent to the reactive alkene (C3-C4 double bond) introduces significant steric hindrance. This structural feature modulates the kinetics of nucleophilic attack. While unsubstituted maleimides react almost instantaneously with thiols, the 3-ethyl group slows the reaction rate, providing a wider thermodynamic window for controlled, highly selective conjugations or controlled radical polymerizations[2].
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the molecule[1]:
| Parameter | Specification |
| IUPAC Name | 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione |
| CAS Registry Number | 409335-81-5 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES String | O=C(C(CC)=C1)N(C)C1=O |
| Core Structure | 1H-pyrrole-2,5-dione (Maleimide) |
| Electrophilic Center | C3-C4 Alkene |
Reactivity Profile: The Thiol-Maleimide Michael Addition
The hallmark application of maleimide derivatives is their use as potent, irreversible sulfhydryl (-SH) alkylating agents. The reaction proceeds via a Michael addition , where the electron-deficient double bond of the maleimide acts as a Michael acceptor, and a deprotonated thiolate (R-S⁻) acts as the nucleophile.
The 3-ethyl substitution on this specific molecule creates an asymmetric alkene. When a nucleophile attacks the less sterically hindered carbon (C4), the resulting enolate intermediate is rapidly protonated, yielding a highly stable, irreversible thioether linkage.
Mechanistic pathway of thiol-maleimide bioconjugation via Michael addition.
Self-Validating Experimental Protocol: Targeted Bioconjugation
To ensure scientific integrity, a bioconjugation protocol must not only describe the steps but also explain the causality behind the buffer conditions and include built-in validation mechanisms. The following protocol utilizes 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione for the targeted alkylation of cysteine residues on a target protein.
Mechanistic Causality of Reagents:
-
pH 7.0–7.2: Cysteine thiols have a typical pKa of ~8.0–8.5, but local protein microenvironments often lower this. A pH of 7.2 ensures sufficient formation of the reactive thiolate anion while remaining low enough to prevent the deprotonation of primary amines (e.g., lysine, pKa ~10.5), ensuring absolute chemoselectivity. Furthermore, pH > 8.0 accelerates the unwanted base-catalyzed hydrolysis of the maleimide ring into an unreactive maleamic acid.
-
EDTA (5 mM): Trace heavy metals in standard buffers can catalyze the oxidation of free thiols into unreactive disulfide bonds. EDTA chelates these metals, preserving the nucleophile.
-
Anhydrous DMSO: Maleimides undergo slow hydrolysis in aqueous solutions. Preparing the stock in anhydrous DMSO ensures the integrity of the electrophilic double bond prior to the reaction.
Step-by-Step Methodology:
-
Pre-Reaction Baseline Quantification: React an aliquot of the target protein with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm to calculate the exact molarity of free thiols available for conjugation. This establishes the 100% baseline.
-
Reagent Preparation: Dissolve 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione in anhydrous DMSO to create a 100 mM stock solution.
-
Conjugation Reaction: Add the maleimide stock to the protein solution (in PBS, pH 7.2, 5 mM EDTA) to achieve a 15-fold molar excess of maleimide relative to the quantified thiols. The excess drives the pseudo-first-order kinetics to completion, compensating for the steric hindrance of the 3-ethyl group. Incubate at room temperature for 2 hours under gentle agitation.
-
Reaction Quenching: Add Dithiothreitol (DTT) to a final concentration of 50 mM. The excess DTT instantly consumes all unreacted maleimide, preventing off-target reactions during purification.
-
Purification & Post-Reaction Validation: Pass the mixture through a Size Exclusion Chromatography (SEC) desalting column to remove the DTT-maleimide adducts and DMSO. Run a second DTNB assay on the purified conjugate. A successful reaction is validated by a >95% reduction in free thiols compared to the baseline established in Step 1.
Self-validating experimental workflow for targeted maleimide-thiol bioconjugation.
Advanced Applications in Polymer Science
Beyond bioconjugation, substituted maleimides like 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione are highly valuable in polymer chemistry. The electron-deficient nature of the maleimide double bond makes it an excellent candidate for alternating copolymerization with electron-rich monomers (such as vinyl ethers)[2].
Through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization , researchers can utilize substituted maleimides to synthesize well-defined alternating copolymers with narrow molecular weight distributions (Mw/Mn < 1.4)[2]. The ethyl and methyl substitutions on the maleimide ring disrupt the tight packing of the polymer backbone, which can be leveraged to tune the glass transition temperature (Tg) and the lower critical solution temperature (LCST) of thermoresponsive smart materials.
References
-
Synthesis of Well-Defined Alternating Copolymer Composed of Ethylmaleimide and Hydroxy-Functionalized Vinyl Ether by RAFT Polymerization and Their Thermoresponsive Properties Source: MDPI (Polymers) URL:[Link]
